3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide
Overview
Description
3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, an imidazole ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups into the imidazole or pyrazole rings .
Scientific Research Applications
3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the imidazole and pyrazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)10-23-11-19-8-13(23)9-20-18(25)16-7-15(21-22-16)14-5-3-4-6-17(14)24/h3-8,11-12,24H,9-10H2,1-2H3,(H,20,25)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFEWCLIAAHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CNC(=O)C2=CC(=NN2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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